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molecular formula C20H24F3N3O2 B609609 NMS-P118 CAS No. 1262417-51-5

NMS-P118

Cat. No. B609609
M. Wt: 395.4 g/mol
InChI Key: ARYVAQSYRLZVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877944B2

Procedure details

To a stirred solution of [2-[1-(4,4-difluorocyclohexyl)-piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile (1.44 g, 3.82 mmol) in acetic acid (11 mL), concentrated sulfuric acid (5.8 mL) was added dropwise during 30 min. The reaction was then warmed at 80° C. for 9 hours, cooled at room temperature and poured into cold water (20 mL). The aqueous phase was then made basic by adding concentrated aqueous ammonia and extracted with dichloromethane (3×10 mL). The combined organic phases were washed with 2N aqueous sodium hydroxide (2×12 mL) and brine, dried over sodium sulfate, and evaporated to dryness in vacuo. The title compound was obtained as a white solid (1 g, 67%) after purification through column chromatography, using dichloromethane/ethanol:95/5 as the mobile phase.
Name
2-[1-(4,4-difluorocyclohexyl)-piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
67%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:27])[CH2:7][CH2:6][CH:5]([N:8]2[CH2:13][CH2:12][CH:11]([N:14]3[C:22](=[O:23])[C:21]4[C:20]([C:24]#[N:25])=[CH:19][C:18]([F:26])=[CH:17][C:16]=4[CH2:15]3)[CH2:10][CH2:9]2)[CH2:4][CH2:3]1.[OH2:28].N>C(O)(=O)C.S(=O)(=O)(O)O>[F:27][C:2]1([F:1])[CH2:7][CH2:6][CH:5]([N:8]2[CH2:9][CH2:10][CH:11]([N:14]3[C:22](=[O:23])[C:21]4[C:20]([C:24]([NH2:25])=[O:28])=[CH:19][C:18]([F:26])=[CH:17][C:16]=4[CH2:15]3)[CH2:12][CH2:13]2)[CH2:4][CH2:3]1

Inputs

Step One
Name
2-[1-(4,4-difluorocyclohexyl)-piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile
Quantity
1.44 g
Type
reactant
Smiles
FC1(CCC(CC1)N1CCC(CC1)N1CC=2C=C(C=C(C2C1=O)C#N)F)F
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
5.8 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled at room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×10 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with 2N aqueous sodium hydroxide (2×12 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1(CCC(CC1)N1CCC(CC1)N1CC=2C=C(C=C(C2C1=O)C(=O)N)F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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